molecular formula C14H17ClN2 B5380755 (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride

(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B5380755
M. Wt: 248.75 g/mol
InChI Key: WHDCRIZZIMIWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPBH is a tertiary amine that is commonly used as a building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. However, it is believed that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride acts as a ligand for various receptors in the central nervous system, including the serotonin and dopamine receptors. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has also been shown to have analgesic and anxiolytic effects, making it a potential candidate for the treatment of pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is its versatility as a building block in the synthesis of biologically active compounds. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride include its potential toxicity and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the research and development of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride. One potential direction is the synthesis of novel compounds based on (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its derivatives in the treatment of various diseases such as depression, anxiety, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on the body.

Synthesis Methods

The synthesis of (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-methylbenzylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride as a white crystalline solid.

Scientific Research Applications

(4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and organic synthesis. (4-methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a versatile building block that can be used to synthesize a wide range of biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators.

properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDCRIZZIMIWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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